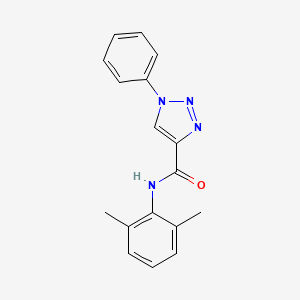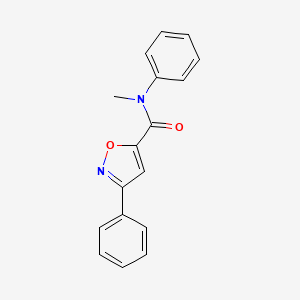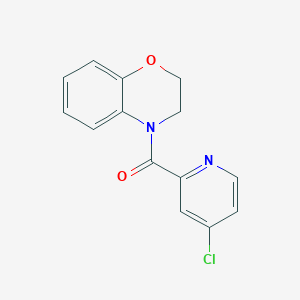
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide, also known as EML-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EML-1 belongs to the class of furan carboxamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis (programmed cell death), and suppresses the expression of genes involved in cancer progression. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of immune cells involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, this compound has shown promising anticancer activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-N-methyl-N-phenylfuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in both laboratory and clinical settings. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound, particularly with regard to its anticancer activity. Finally, there is a need for more comprehensive preclinical studies to evaluate the safety and efficacy of this compound in animal models, with the ultimate goal of developing new therapies for human diseases.
Synthesemethoden
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with ethylamine, followed by N-methylation and N-phenylation. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory conditions. Additionally, this compound has demonstrated promising anticancer activity, particularly against breast and lung cancer cells.
Eigenschaften
IUPAC Name |
5-ethyl-N-methyl-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-12-9-10-13(17-12)14(16)15(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAZQDHBBNMOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)








